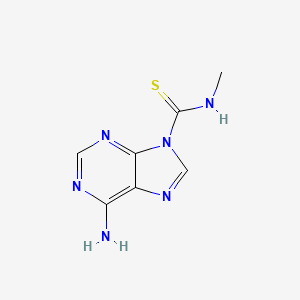
6-Amino-N-methyl-9H-purine-9-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-methyl-9H-purine-9-carbothioamide is a heterocyclic compound with the molecular formula C₇H₈N₆S It is a derivative of purine, a fundamental structure in biochemistry, and contains both amino and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-methyl-9H-purine-9-carbothioamide typically involves the reaction of 6-amino-9H-purine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-methyl-9H-purine-9-carbothioamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The thioamide group can be reduced to form amine derivatives.
Substitution: The amino and thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Amino-N-methyl-9H-purine-9-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purine nucleotides makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-N-methyl-9H-purine-9-carbothioamide involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit enzyme activity by mimicking natural substrates, thereby disrupting normal cellular processes. This inhibition can lead to the accumulation of toxic intermediates or depletion of essential metabolites, ultimately affecting cell viability.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-9H-purine-9-propanoic acid
- 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
- 6-Amino-9H-purine-9-carboxylic acid methyl ester
Uniqueness
6-Amino-N-methyl-9H-purine-9-carbothioamide is unique due to its specific combination of amino and thioamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications.
Properties
CAS No. |
64442-43-9 |
|---|---|
Molecular Formula |
C7H8N6S |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-amino-N-methylpurine-9-carbothioamide |
InChI |
InChI=1S/C7H8N6S/c1-9-7(14)13-3-12-4-5(8)10-2-11-6(4)13/h2-3H,1H3,(H,9,14)(H2,8,10,11) |
InChI Key |
ANEAEWHZMOAGBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















